molecular formula C20H30BN5O7 B12372467 Proteasome-IN-5

Proteasome-IN-5

Cat. No.: B12372467
M. Wt: 463.3 g/mol
InChI Key: SPBARNLOSXEWID-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proteasome-IN-5 is a compound known for its inhibitory effects on the proteasome, a complex enzyme responsible for degrading unneeded or damaged proteins within cells. Proteasome inhibitors like this compound are crucial in research and therapeutic applications, particularly in the treatment of cancers and neurodegenerative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Proteasome-IN-5 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, using large-scale reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Proteasome-IN-5 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, each with unique properties.

Scientific Research Applications

Proteasome-IN-5 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the mechanisms of proteasome inhibition and protein degradation.

    Biology: Helps in understanding cellular processes such as protein turnover and the regulation of various signaling pathways.

    Medicine: Investigated for its potential in treating cancers, particularly multiple myeloma, by inducing apoptosis in cancer cells.

    Industry: Utilized in the development of new therapeutic agents and in drug discovery processes.

Mechanism of Action

Proteasome-IN-5 exerts its effects by binding to the active sites of the proteasome, thereby inhibiting its proteolytic activity. This leads to the accumulation of ubiquitinated proteins, which can induce cellular stress and apoptosis. The molecular targets of this compound include the catalytic subunits of the proteasome, and its pathways involve the ubiquitin-proteasome system.

Comparison with Similar Compounds

Similar Compounds

    Bortezomib: A well-known proteasome inhibitor used in the treatment of multiple myeloma.

    Carfilzomib: Another proteasome inhibitor with a similar mechanism of action but different chemical structure.

    Ixazomib: An oral proteasome inhibitor used in combination therapies for cancer treatment.

Uniqueness

Proteasome-IN-5 is unique due to its specific binding affinity and inhibitory potency. Unlike some other inhibitors, it may offer advantages in terms of selectivity and reduced side effects, making it a valuable compound in both research and therapeutic contexts.

Properties

Molecular Formula

C20H30BN5O7

Molecular Weight

463.3 g/mol

IUPAC Name

[(1R)-3-methyl-1-[[1-[2-[(2,3,4-trimethoxybenzoyl)amino]ethyl]triazole-4-carbonyl]amino]butyl]boronic acid

InChI

InChI=1S/C20H30BN5O7/c1-12(2)10-16(21(29)30)23-20(28)14-11-26(25-24-14)9-8-22-19(27)13-6-7-15(31-3)18(33-5)17(13)32-4/h6-7,11-12,16,29-30H,8-10H2,1-5H3,(H,22,27)(H,23,28)/t16-/m0/s1

InChI Key

SPBARNLOSXEWID-INIZCTEOSA-N

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)C1=CN(N=N1)CCNC(=O)C2=C(C(=C(C=C2)OC)OC)OC)(O)O

Canonical SMILES

B(C(CC(C)C)NC(=O)C1=CN(N=N1)CCNC(=O)C2=C(C(=C(C=C2)OC)OC)OC)(O)O

Origin of Product

United States

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